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Abstract
Felezonexor (formerly SL-801) is a novel, orally bioavailable, reversible, small molecule

inhibitor of Exportin-1 (XPO1), a key nuclear export protein. Overexpression of XPO1 is

implicated in the pathogenesis of numerous malignancies, facilitating the export of tumor

suppressor proteins from the nucleus, thereby rendering them inactive. By blocking XPO1,

Felezonexor forces the nuclear retention and subsequent activation of these critical proteins,

leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a

comprehensive overview of the discovery and development timeline of Felezonexor, detailing

its mechanism of action, preclinical data, and clinical trial results.

Discovery and Development Timeline
The development of Felezonexor has been marked by key milestones, from its initial discovery

to clinical evaluation.

Pre-2014: Discovery and Licensing Felezonexor, then known as CBS9106, was discovered

by CanBas Co., Ltd.[1][2] In December 2014, Stemline Therapeutics, Inc. acquired the

worldwide license for the development and commercialization of CBS9106, excluding certain

Asian territories.[1]
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2015: Preclinical Proof-of-Concept Extensive preclinical studies demonstrated the potent in

vitro and in vivo anti-cancer activity of Felezonexor.[3][4] These findings were presented at

the 57th American Society of Hematology (ASH) Annual Meeting, highlighting its broad

cytotoxic effects across a wide range of cancer cell lines and significant tumor growth

inhibition in xenograft models.[3][4] IND-enabling studies were initiated to support the filing

for clinical trials.[3]

March 2016: Initiation of Phase 1 Clinical Trial Stemline Therapeutics initiated a Phase 1,

first-in-human, dose-escalation study of Felezonexor in patients with advanced solid tumors

(NCT02667873).[1][5] The trial was designed to evaluate the safety, tolerability,

pharmacokinetics, and preliminary efficacy of orally administered Felezonexor.[5]

2017-2019: Reporting of Interim Clinical Data Interim results from the ongoing Phase 1 trial

were presented at major international oncology conferences, including the European Society

for Medical Oncology (ESMO) Congress in 2017 and 2019, and the American Society of

Clinical Oncology (ASCO) Annual Meeting in 2018.[6] These presentations reported a

manageable safety profile, dose-dependent increases in drug exposure, and signs of clinical

activity, including a partial response and stable disease in heavily pretreated patients.[6]

Mechanism of Action: XPO1 Inhibition
Felezonexor's therapeutic effect is derived from its potent and reversible inhibition of XPO1

(also known as CRM1).[6]

The Role of XPO1 in Cancer: XPO1 is the primary mediator of nuclear export for a large

number of proteins, including the majority of tumor suppressor proteins (TSPs) such as p53,

p21, p27, and FOXO proteins.[7][8][9] In many cancer cells, XPO1 is overexpressed, leading to

the excessive export of these TSPs from the nucleus to the cytoplasm.[4][10] This

mislocalization prevents the TSPs from performing their normal functions of regulating the cell

cycle and inducing apoptosis, thereby contributing to uncontrolled cell proliferation and tumor

growth.[4][10]

Felezonexor-Mediated XPO1 Inhibition: Felezonexor binds to XPO1, blocking the binding of

cargo proteins and preventing their export from the nucleus.[11][12] This leads to the

accumulation of TSPs in the nucleus, where they can exert their tumor-suppressive functions.
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[11] The reversible nature of Felezonexor's binding may offer a favorable therapeutic window.

[4]
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Preclinical Evaluation Workflow for Felezonexor.

Clinical Development: Phase 1 Trial (NCT02667873)
Study Design

Title: A Phase 1, First-in-Human, Dose-Escalation Study of SL-801 in Patients with Advanced

Solid Tumors. *[5] Primary Objectives: To determine the maximum tolerated dose (MTD) and

recommended Phase 2 dose (RP2D) of Felezonexor, and to evaluate its safety and

tolerability. *[5] Secondary Objectives: To characterize the pharmacokinetic (PK) profile of

Felezonexor, to assess its preliminary anti-tumor activity, and to explore pharmacodynamic

(PD) markers. *[5] Patient Population: Patients with advanced, metastatic, or locally

advanced and unresectable solid tumors who have failed or are not eligible for standard

therapy.

[5]#### 4.2. Key Eligibility Criteria
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Inclusion Criteria Exclusion Criteria

Histologic or cytologic evidence of a malignant

solid tumor

[5] Active or suspected brain or leptomeningeal

metastases

Advanced disease (metastatic or unresectable) [5] Inadequate organ and bone marrow function

Measurable or evaluable disease per RECIST

1.1
[5] Clinically significant cardiovascular disease

ECOG performance status of 0 or 1 Known HIV infection or active hepatitis B or C

This is not an exhaustive list. Please refer to the

official clinical trial protocol for complete

eligibility criteria.

Dosing and Administration
Felezonexor was administered orally in 28-day cycles. T[5]he study employed a dose-

escalation design with different dosing schedules evaluated across various cohorts.

[5]#### 4.4. Clinical Activity (Interim Results)

Response Patient Population Details

Partial Response (PR)

4th line KRAS-positive,

microsatellite stable colorectal

cancer

PR observed after 2 cycles of

felezonexor (70mg then

65mg).

Stable Disease (SD)

12 patients with various

advanced solid tumors (11/12

were 3rd line or greater)

Five patients had SD for 4 to

11 months, including one

patient with basal cell

carcinoma with SD for

approximately 11 months.

Data from ESMO 2019

Congress Presentation.

[6]#### 4.5. Safety and Tolerability (Interim Results)
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Felezonexor demonstrated a manageable safety and tolerability profile. The most common

treatment-related adverse events were generally low-grade.

[6]### 5. Conclusion

Felezonexor (SL-801) is a promising novel XPO1 inhibitor with a well-defined mechanism of

action and demonstrated preclinical and early clinical activity. Its ability to restore the function of

key tumor suppressor proteins provides a strong rationale for its continued development in a

variety of solid and hematologic malignancies. The ongoing clinical evaluation will further

delineate its therapeutic potential and role in the oncology treatment landscape.

Need Custom Synthesis?
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To cite this document: BenchChem. [Felezonexor (SL-801): A Technical Guide to its
Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684368#felezonexor-sl-801-discovery-and-
development-timeline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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